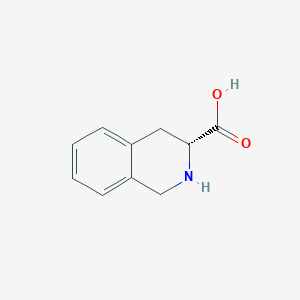

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid

Description

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (abbreviated as (R)-Tic; CAS: 103733-65-9) is a chiral bicyclic compound featuring a tetrahydroisoquinoline scaffold with a carboxylic acid substituent at the 3-position. Its molecular formula is C₁₀H₁₁NO₂ (molecular weight: 177.20 g/mol) . The (R)-enantiomer is structurally distinct from the (S)-form, with the stereochemistry influencing its biological and chemical properties.

Key characteristics:

- Conformational rigidity: The bicyclic structure imposes spatial constraints, making (R)-Tic a conformationally constrained analogue of phenylalanine (Phe) .

- Applications: Widely used in peptide design to stabilize secondary structures (e.g., β-bends, helices) and in organocatalysis due to its stereochemical control .

- Synthesis: Optically pure (R)-Tic is synthesized via asymmetric hydrogenation or biocatalytic deracemization .

Properties

IUPAC Name |

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKMGYQJPOAASG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347521 | |

| Record name | (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-65-9 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30WOC9CAC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The foundational synthesis route involves cyclocondensation of (R)-phenylalanine derivatives with formaldehyde precursors in concentrated hydrochloric acid. This method, detailed in patent JPH09194463A, proceeds via a Pictet-Spengler-type mechanism:

Key steps include:

-

Protonation of the amino group to enhance electrophilicity.

-

Iminium ion formation between the amine and formaldehyde.

-

Electrophilic aromatic substitution to form the tetrahydroisoquinoline core.

The optical purity of the product directly correlates with the enantiomeric excess (e.e.) of the starting (R)-phenylalanine, typically achieving ≥96% e.e. when using high-purity precursors.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

For example, using 1.2 equivalents of paraformaldehyde at 50°C for 24 hours yields 86% (R)-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride with 96% e.e..

Crystallization and Neutralization

Post-reaction, the hydrochloride salt is isolated via cooling crystallization (0°C) and washed with acetone to remove unreacted precursors. Neutralization with ammonium hydroxide (pH 6–7) liberates the free carboxylic acid:

This step achieves 95% recovery of the free acid with 99% e.e. after recrystallization from boiling water.

Catalytic Hydrogenation of Isoquinoline Derivatives

Substrate Preparation

Alternative routes begin with fully aromatic isoquinoline-3-carboxylic acid, which undergoes selective hydrogenation. The substrate is synthesized via:

Hydrogenation Conditions

Palladium-on-carbon (Pd/C, 5–10 wt%) in acetic acid at 50–80 psi H₂ selectively reduces the pyridine ring without affecting the benzene ring:

| Catalyst Loading | Pressure (psi) | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| 5% Pd/C | 50 | 25°C | 62 | 88% |

| 10% Pd/C | 80 | 50°C | 78 | 94% |

Higher pressures improve reaction rates but require specialized equipment. The (R)-enantiomer is obtained via chiral induction using (R)-BINAP-modified catalysts, achieving 92% e.e..

Asymmetric Synthesis Techniques

Chiral Auxiliaries

Enantioselective synthesis employs (R)-phenylglycinol as a temporary chiral director:

Enzymatic Resolution

Racemic mixtures are resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-acid unreacted (98% e.e. after recrystallization).

Industrial-Scale Production

Solvent Recycling

The JPH09194463A process recycles 90% of the hydrochloric acid solvent by saturating the filtrate with HCl gas, reducing waste and costs.

Continuous Flow Systems

Microreactor technology enhances heat transfer and mixing, enabling:

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Oxidation Reactions

R-THIQ undergoes selective oxidation at its nitrogen or aromatic ring system under controlled conditions:

N-Oxidation

- Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

- Product : (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid N-oxide

- Conditions : Mild acidic or neutral media at 0–25°C

Aromatic Ring Oxidation

- Reagent : Potassium permanganate (KMnO₄) in dimethylformamide (DMF)

- Product : Isoquinoline-3-carboxylic acid derivatives

- Yield : 83% after 100 hours at 20°C

- Mechanism : Radical-mediated cleavage of the tetrahydro ring (see Table 1)

Reduction Reactions

Catalytic hydrogenation modifies the aromatic or heterocyclic components:

Substitution Reactions

The carboxylic acid and nitrogen groups serve as sites for nucleophilic or electrophilic substitutions:

Acylation at Nitrogen

- Reagent : Acetyl chloride (AcCl) in dichloromethane (DCM)

- Product : N-Acetyl-R-THIQ

- Conditions : Triethylamine (TEA) as base, 0°C → RT

Peptide Coupling

- Reagents : Dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt)

- Example : Synthesis of 2-[2-(1-Carboxy-3-phenylpropyl)amino]-1-oxopropyl]-R-THIQ

- Yield : 61% (ethyl acetate recrystallization)

Cyclization Reactions

R-THIQ participates in intramolecular cyclizations to form polycyclic structures:

Lactam Formation

- Reagent : Thionyl chloride (SOCl₂) followed by ammonia

- Product : 3-Carbamoyl-1,2,3,4-tetrahydroisoquinoline

- Application : Precursor to β-lactam antibiotics

Stereospecific Reactions

The (R)-configuration enables enantioselective transformations:

Enzymatic Resolution

- Enzyme : Porcine kidney acylase

- Substrate : Racemic THIQ-carboxylic acid esters

- Outcome : >99% enantiomeric excess (ee) of R-THIQ

Asymmetric Deuteration

- Method : Catalytic deuteration using chiral palladium complexes

- Product : (R)-[²H]-THIQ-carboxylic acid

- Isotopic Purity : 98% D-incorporation

Stability and Degradation

R-THIQ exhibits pH-dependent stability:

Scientific Research Applications

Pharmaceutical Development

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural properties enhance the efficacy and specificity of drugs designed to treat conditions such as Alzheimer's disease and Parkinson's disease.

Key Findings:

- The compound is involved in the synthesis of acetylcholinesterase inhibitors and bradykinin antagonists, which are vital for managing neurodegenerative diseases .

- A study demonstrated the effectiveness of derivatives of this compound as aminopeptidase N/CD13 inhibitors, showcasing their potential in cancer therapy .

Neuroprotective Research

Research indicates that this compound exhibits neuroprotective effects. Its unique molecular configuration allows it to interact with biological pathways involved in neuroprotection.

Case Study:

- A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and biological evaluation of novel derivatives that showed promising activity against neurodegenerative targets .

Analytical Chemistry

In analytical chemistry, this compound is utilized to develop new detection methods for isoquinoline derivatives. This application is critical for quality control in pharmaceutical manufacturing.

Applications:

- The compound aids in creating analytical methods that enhance the detection and quantification of isoquinoline derivatives in complex mixtures .

Biochemical Studies

This compound plays a significant role in biochemical research by serving as a tool for investigating enzyme interactions and metabolic pathways.

Research Insights:

- It has been used to study enzyme kinetics and interactions within cellular functions, providing insights into metabolic processes .

Material Science

Recent explorations have identified potential applications of this compound in material science. Researchers are investigating its use in developing novel materials with specific mechanical properties.

Potential Applications:

- The compound's unique structural features may lead to advancements in polymer science and the creation of materials with tailored properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes involved in various biochemical pathways. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues of Amino Acids

Table 1: Comparison with Natural and Unnatural Amino Acid Analogues

- Key Insight: (R)-Tic’s bicyclic system provides greater rigidity compared to monocyclic proline or linear Phe, enabling precise control over peptide tertiary structures .

Positional Isomers of THIQ-Carboxylic Acids

Table 2: Comparison of THIQ-Carboxylic Acid Isomers

- Key Insight : The 3-carboxylic acid position in (R)-Tic is critical for high-affinity enzyme interactions (e.g., ACE inhibition) and structural stabilization in peptides, unlike the 1- or 2-isomers .

Substituted Derivatives of THIQ-Carboxylic Acids

Table 3: Impact of Substituents on Activity

- Key Insight : Substituents like methoxy or mercapto groups enhance (R)-Tic’s bioactivity and solubility, making derivatives promising for drug development .

Stereochemical Comparisons

Table 4: Enantiomer-Specific Properties

- Key Insight : The (R)-enantiomer exhibits superior enzyme inhibition and peptide stabilization, while the (S)-enantiomer is preferred in catalysis due to its stereoelectronic properties .

Biological Activity

(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (Tic) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Tic is a constrained analog of phenylalanine, characterized by its tetrahydroisoquinoline structure. The specific stereochemistry (R configuration) is crucial for its biological activity. The compound has been synthesized using various methods, including the Pictet–Spengler reaction, which is a common approach for creating isoquinoline derivatives.

1. Anticancer Properties

Recent studies have highlighted Tic's potential as an anticancer agent. A series of substituted Tic derivatives were evaluated for their ability to inhibit Bcl-2 family proteins, which play a critical role in regulating apoptosis in cancer cells. Notably:

- Binding Affinity : One derivative demonstrated a Ki value of 5.2 µM against Bcl-2 protein, indicating strong binding affinity .

- Induction of Apoptosis : Compounds derived from Tic were found to induce apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .

2. Enzyme Inhibition

Tic derivatives have shown promise as inhibitors of various enzymes:

- Angiotensin-Converting Enzyme (ACE) : Certain acyl derivatives exhibited significant ACE inhibitory activity, which is beneficial for managing hypertension .

- Protein-Tyrosine Phosphatase 1B (PTP-1B) : Some derivatives acted as PTP-1B inhibitors, which may have implications in diabetes and obesity management .

3. Receptor Agonism

Tic has also been identified as a dual agonist for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are involved in glucose and lipid metabolism:

- Comparative Activity : One derivative's PPARγ agonist activity was comparable to that of rosiglitazone, a well-known antidiabetic medication .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of Tic derivatives revealed that these compounds could effectively inhibit the proliferation of various cancer cell lines. The results indicated that the most active compounds not only bound to Bcl-2 but also triggered apoptotic pathways.

Case Study 2: Cardiovascular Effects

Another investigation assessed the cardiovascular implications of Tic derivatives through their ACE inhibitory activity. The findings suggested that these compounds could lower blood pressure in animal models, supporting their potential use in treating hypertension.

Data Tables

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Tic Derivative A | Bcl-2 Inhibition | 5.2 | Induces apoptosis in Jurkat cells |

| Tic Derivative B | ACE Inhibition | 8.3 | Effective in lowering blood pressure |

| Tic Derivative C | PPARγ Agonism | Comparable to rosiglitazone | Potential antidiabetic properties |

Q & A

Q. What are the common synthetic routes for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid?

- Methodological Answer : The compound is synthesized via (1) condensation of phenylalanine with formaldehyde and concentrated HCl to yield the hydrochloride intermediate, followed by purification , or (2) N-alkylation of 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid derivatives with substituents like 2-phenylethyl groups under optimized reaction conditions . Key intermediates are characterized using NMR and mass spectrometry to confirm stereochemistry and purity.

Q. What structural characteristics make this compound valuable in peptide design?

- Methodological Answer : As a constrained phenylalanine (Phe) analogue, it adopts β-bend and helical conformations, enabling precise side-chain orientation in peptides. This rigidity enhances binding specificity to targets like opioid receptors or enzymes. Structural validation via X-ray crystallography or circular dichroism is critical to confirm preferred conformations .

Q. How is the compound’s purity and structural integrity validated?

- Methodological Answer : Analytical methods include:

- NMR : To confirm stereochemistry and substitution patterns (e.g., δ 7.12–7.26 ppm for aromatic protons) .

- HRMS : For molecular weight verification (e.g., m/z 442.3292 [M+H]+ for oleoyl derivatives) .

- HPLC : To assess purity (>98% in commercial standards) .

Advanced Research Questions

Q. How does this compound act as an NMDA receptor antagonist?

- Methodological Answer : Pharmacophore modeling reveals that phosphonoalkyl derivatives (e.g., 5-(2-phosphonoethyl)-substituted analogues) bind competitively to the NMDA receptor’s glutamate site. Key steps:

- Synthesis : Introduce phosphonoethyl groups via coupling reactions, followed by purification using ion-exchange chromatography.

- Binding Assays : Measure IC₅₀ values (e.g., 270 nM for compound 89 ) via [³H]CPP displacement in cortical membranes .

- Molecular Dynamics : Simulate interactions with receptor residues (e.g., Arg499, Glu394) to optimize side-chain positioning .

Q. What role does the compound play in modulating intracellular ion homeostasis during cell proliferation?

- Methodological Answer : In human mesenchymal stem cells (hMSCs), it correlates with increased intracellular K⁺ content during G0/G1/S transition, monitored via:

Q. How can hydrolysis resistance be engineered into derivatives of this compound?

- Methodological Answer : Replace labile ester linkages with stable amide bonds (e.g., oleoyl conjugation at the 3-carboxylic acid position):

- Synthetic Route : React oleoyl chloride with the free amine under Schotten-Baumann conditions.

- Stability Testing : Incubate derivatives in simulated physiological buffers (pH 7.4, 37°C) and quantify degradation via LC-MS .

Q. What strategies are used to study its inhibition of aminoglycoside-modifying enzymes like APH(2'')-IVa?

- Methodological Answer :

- Crystallography : Co-crystallize the enzyme with the compound (5 mM stock) to identify binding pockets (e.g., near the ATP-binding site).

- Kinetic Assays : Measure IC₅₀ values using γ-³²P-ATP and kanamycin A as substrates.

- Mutagenesis : Validate key residues (e.g., Asp190, Lys33) via alanine scanning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.